Atracurium besylate

Übersicht

Beschreibung

Es wirkt durch Blockierung der Acetylcholin-Wirkung an der Skelettmuskulatur, was zu einer Muskelrelaxation führt . Atracurium-Besylat wurde 1983 in den Vereinigten Staaten für die medizinische Anwendung zugelassen und ist auf der Liste der unentbehrlichen Arzneimittel der Weltgesundheitsorganisation aufgeführt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Atracurium-Besylat wird in einem mehrstufigen Verfahren synthetisiert, das die Reaktion von N,N’-4,10-Dioxa-3,11-dioxotridecylen-1,13-bis-tetrahydropapaverin (Verbindung 1) mit Methylbenzolsulfonat in Gegenwart einer katalytischen Menge einer unlöslichen Base umfasst . Das Reaktionsgemisch wird für einen Zeitraum gehalten, der für die Bildung von Atracurium-Besylat ausreichend ist, gefolgt von Filtration zur Entfernung der unlöslichen Base und Ausfällung von Atracurium-Besylat .

Industrielle Produktionsverfahren

In industriellen Umgebungen umfasst die Herstellung von Atracurium-Besylat die Zugabe von Phenmethylol und Atracurium-Besylat zu einem Proportionsbehälter mit Wasser für Injektionen, gefolgt von Rühren und pH-Einstellung mit Essigsäuresalzlösung . Die Lösung wird dann filtriert und unter Stickstoffladung in Behälter abgefüllt, um einen niedrigen Sauerstoffgehalt zu gewährleisten .

Analyse Chemischer Reaktionen

Degradation Pathways

Atracurium besylate undergoes two primary degradation mechanisms:

Hofmann Elimination

Ester Hydrolysis

| Degradation Product | Structure | Formation Pathway |

|---|---|---|

| Laudanosine | Tertiary amine | Hofmann elimination |

| Acrylate metabolites | 2-(2-carboxyethyl)-tetrahydroisoquinoline | Ester hydrolysis |

Stability Under Storage Conditions

This compound exhibits pH- and temperature-dependent stability:

-

Degradation Products : Include 2-(9-hydroxy-3-oxo-4-oxanonyl)-tetrahydropapaverinium and 2,2-dimethyltetrahydropapaverinium .

pH Sensitivity :

Stereochemical Considerations

The molecule’s symmetry reduces its 16 possible stereoisomers to 10, with three dominant configurations :

Isomer Stability :

Clinical Implications of Degradation

-

Laudanosine Accumulation : Renal/hepatic dysfunction prolongs elimination, potentially causing CNS excitation .

-

pH Alterations : Metabolic alkalosis accelerates Hofmann elimination, shortening duration of action .

This compound’s chemical reactivity and stability profile underpin its utility as an intermediate-duration neuromuscular blocker, with degradation pathways minimizing dependency on organ function. Its synthesis and degradation mechanisms highlight the intersection of organic chemistry and pharmacokinetics in drug design.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Surgical Anesthesia:

- Atracurium besylate is primarily used as an adjunct to general anesthesia to facilitate endotracheal intubation and provide muscle relaxation during surgery. It allows for better control of ventilation and reduces the risk of injury during intubation .

2. Mechanical Ventilation:

- In intensive care settings, this compound is utilized for patients requiring prolonged mechanical ventilation. Studies indicate that it can be administered via continuous infusion to maintain neuromuscular block, with average infusion rates varying significantly among patients .

3. Neurological Research:

- Recent studies have explored atracurium's potential in neurological applications, particularly its effects on glioblastoma stem cells. Research indicates that atracurium can promote astroglial differentiation in these cells, inhibiting their clonogenic capacity and suggesting a possible role in cancer therapies .

Pharmacological Properties

This compound undergoes a unique biotransformation process that does not rely on hepatic or renal function, making it advantageous for patients with compromised organ systems. The drug is metabolized through non-specific plasma esterases and spontaneous degradation, resulting in the formation of laudanosine and other metabolites . Notably, it has a lower potential for histamine release compared to other neuromuscular blockers like d-tubocurarine, although caution is advised in sensitive individuals .

Case Studies and Research Findings

1. Anesthetic Practices:

- A study involving 70 patients demonstrated the effective use of this compound in conjunction with various anesthetic agents (fentanyl, thiopental) during surgeries. The findings indicated a favorable safety profile and effective neuromuscular blockade .

2. Cancer Treatment Investigations:

- In a notable investigation published in Oncotarget, atracurium was shown to induce differentiation in glioblastoma stem cells, suggesting its potential utility beyond traditional anesthetic applications. This study highlighted the irreversible nature of the differentiation induced by atracurium, marking it as a significant finding in cancer research .

Summary Table of Key Applications

| Application | Description | Clinical Implications |

|---|---|---|

| Surgical Anesthesia | Facilitates endotracheal intubation and muscle relaxation during surgery | Enhances safety and efficacy of anesthesia |

| Mechanical Ventilation | Used for prolonged neuromuscular block via continuous infusion | Suitable for patients with respiratory failure |

| Neurological Research | Promotes astroglial differentiation in glioblastoma stem cells | Potential new avenue for cancer treatment |

Wirkmechanismus

Atracurium besylate exerts its effects by antagonizing the neurotransmitter action of acetylcholine. It binds competitively with cholinergic receptor sites on the motor end-plate, preventing acetylcholine from binding and causing muscle contraction . This antagonism is inhibited, and the neuromuscular block is reversed by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .

Vergleich Mit ähnlichen Verbindungen

Atracurium-Besylat gehört zur Familie der neuromuskulären Blocker und ist vom nicht-depolarisierenden Typ . Zu ähnlichen Verbindungen gehören:

Vecuronium: Ein weiterer nicht-depolarisierender neuromuskulärer Blocker mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Rocuronium: Bekannt für seinen schnellen Wirkungseintritt, wodurch es sich für eine schnelle Sequenzintubation eignet.

Cisatracurium: Ein Stereoisomer von Atracurium mit einem vorhersehbareren pharmakokinetischen Profil und weniger Nebenwirkungen.

Atracurium-Besylat ist einzigartig durch seine fehlenden signifikanten kardiovaskulären Wirkungen und seine Elimination durch Hofmann-Eliminierung und Esterhydrolyse, die nicht von der Nierenfunktion abhängen .

Biologische Aktivität

Atracurium besylate is a non-depolarizing neuromuscular blocking agent widely used in clinical anesthesia to facilitate endotracheal intubation and induce muscle relaxation during surgical procedures. Its unique pharmacological profile, including its mechanism of action, metabolic pathways, and potential therapeutic applications beyond anesthesia, has garnered significant research interest. This article delves into the biological activity of this compound, highlighting its effects in various biological contexts, particularly in cancer research and neuromuscular physiology.

This compound functions primarily as a competitive antagonist at the neuromuscular junction. It binds to nicotinic acetylcholine receptors (nAChRs) on the motor end-plate, inhibiting the action of acetylcholine, which leads to muscle relaxation. Unlike depolarizing agents, atracurium does not cause initial muscle contraction but instead prevents it by blocking receptor activation .

The compound undergoes a unique metabolic process involving two main pathways:

- Hofmann Elimination : A non-enzymatic reaction that occurs at physiological pH, leading to the breakdown of atracurium into inactive metabolites.

- Ester Hydrolysis : Catalyzed by nonspecific esterases present in plasma, further contributing to its rapid inactivation .

Pharmacokinetics and Dynamics

This compound exhibits linear pharmacokinetics within a dosage range of 0.3 to 0.6 mg/kg. Its elimination half-life is approximately 20 minutes, making it suitable for procedures requiring quick recovery from neuromuscular blockade . The duration of muscle relaxation produced by atracurium does not correlate with plasma pseudocholinesterase levels, allowing its use in patients with renal impairment without significant risk .

Clinical Applications and Case Studies

1. Anesthetic Use in Veterinary Medicine

A study conducted on isoflurane-anesthetized chickens demonstrated that atracurium effectively induced muscle relaxation at varying dosages (0.15 to 0.45 mg/kg). The results indicated a reliable onset of twitch depression and minimal cardiovascular effects during administration .

2. Cancer Research

Recent studies have explored the effects of this compound on glioblastoma stem cells (GSCs). Atracurium treatment was shown to significantly inhibit the clonogenic capacity of patient-derived GSC lines, promoting astroglial differentiation and reducing GSC frequency . The findings suggest that atracurium may serve as a potential therapeutic agent in targeting cancer stem cells:

| GSC Line | Control Frequency | Frequency Post-Treatment (10 μM) |

|---|---|---|

| HSR-GBM1 | 1 in 3.7 | 1 in 9.7 |

| HSR040622 | - | - |

| HSR040821 | - | - |

This table summarizes the impact of atracurium on GSC frequencies, indicating its potential role in glioma treatment.

Safety Profile and Side Effects

This compound is noted for its favorable safety profile compared to other neuromuscular blockers. It has minimal cardiovascular effects and is less likely to cause significant histamine release than other agents like d-tubocurarine . However, moderate histamine release can occur at higher doses (≥0.6 mg/kg), necessitating caution in sensitive individuals .

Eigenschaften

Key on ui mechanism of action |

Atracurium antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate. This antagonism is inhibited, and neuromuscular block reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine. |

|---|---|

CAS-Nummer |

64228-81-5 |

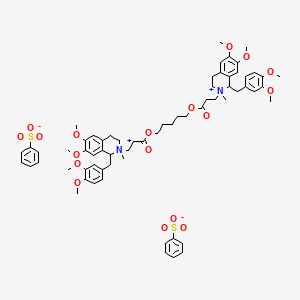

Molekularformel |

C59H77N2O15S+ |

Molekulargewicht |

1086.3 g/mol |

IUPAC-Name |

benzenesulfonate;5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |

InChI |

InChI=1S/C53H72N2O12.C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;1-5H,(H,7,8,9)/q+2;/p-1 |

InChI-Schlüssel |

GLLXELVDCIFBPA-UHFFFAOYSA-M |

SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |

Kanonische SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-] |

Aussehen |

Solid powder |

melting_point |

85-90 |

Key on ui other cas no. |

64228-81-5 |

Piktogramme |

Acute Toxic |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

64228-79-1 (Parent) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Miscible |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

33 A 74; A 74, 33; Atracurium; Atracurium Besilate; Atracurium Besylate; Atracurium Dibesylate; Besilate, Atracurium; BW 33A; BW-33A; BW33A; Glaxo Wellcome Brand of Atracurium Besilate; Pisa Brand of Atracurium Besilate; Relatrac; Tracrium; Wellcome Brand of Atracurium Besilate |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.